molecular formula C₂₀H₇D₈BrN₆O B1140965 Etravirine-d8 CAS No. 1142096-06-7

Etravirine-d8

カタログ番号 B1140965
CAS番号: 1142096-06-7
分子量: 443.33
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Etravirine-d8 is a deuterium-labeled version of Etravirine . Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used for the treatment of HIV-1 infections .


Molecular Structure Analysis

The molecular formula of Etravirine-d8 is C20H7D8BrN6O . The molecular weight is 441.31 . The structure of Etravirine-d8 includes a 2,6-diaminopyrimidine bearing a bromo substituent at position 5, a 4-cyano-2,6-dimethylphenoxy substituent at position 4, and a 4-cyanophenyl substituent attached to the 2-amino group .


Physical And Chemical Properties Analysis

Etravirine-d8 is a white to off-white solid . The molecular weight is 441.31 , and the molecular formula is C20H7D8BrN6O . More specific physical and chemical properties are not provided in the search results.

科学的研究の応用

Bladder Cancer Therapy

Etravirine-d8 shows promise as a therapeutic agent for bladder cancer. Research has indicated that Etravirine, from which Etravirine-d8 is derived, exhibits significant efficacy against UM-UC-5 bladder cancer cells . It has been observed to have the lowest IC50 value among tested drugs, suggesting potent inhibitory effects on cancer cell growth. The potential for repurposing Etravirine in bladder cancer therapy opens new avenues for treatment, particularly in personalized medicine approaches .

CK1ε Inhibition for Antineoplastic Therapy

Etravirine has been identified as a potential inhibitor of casein kinase 1 epsilon (CK1ε), a key regulator in WNT/β-catenin pathways linked to tumor progression . As a result, Etravirine-d8 could be instrumental in the development of antineoplastic therapies, providing a new pharmacophore model for targeting CK1ε and potentially serving as an antineoplastic agent .

HIV Treatment

Etravirine-d8 is a labeled derivative of Etravirine, which is used in the treatment of HIV-1 infection. It is particularly effective in patients who have experienced treatment with other antiretroviral agents . Etravirine-d8 could be used in pharmacokinetic studies and drug monitoring, enhancing the understanding of drug behavior in the body and optimizing HIV treatment regimens .

Personalized Medicine

The application of Etravirine-d8 in personalized medicine is based on its potential for repurposing in cancer therapy. Its efficacy and synergistic effects when combined with other drugs suggest that it could be tailored to individual patient needs, advancing the field of personalized medicine within cancer research .

Drug Repurposing

Etravirine-d8’s parent compound, Etravirine, has been explored for drug repurposing opportunities, particularly as a CK1ε inhibitor . This highlights the potential of Etravirine-d8 in drug repurposing studies, where it could be evaluated for efficacy against various diseases beyond its original intended use in HIV treatment.

Pharmacokinetic and Pharmacodynamic Studies

Etravirine-d8 can be utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s action and metabolism in the body. Such studies are crucial for determining the dosage, efficacy, and safety profile of the drug, which is essential for developing new therapeutic applications .

作用機序

Target of Action

Etravirine-d8 is a deuterium-labeled variant of Etravirine . Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections . The primary target of Etravirine-d8 is the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1) .

Mode of Action

Etravirine-d8, like Etravirine, exerts its effects via direct inhibition of the reverse transcriptase enzyme of HIV-1 . It directly binds to the reverse transcriptase, blocking both DNA-dependent and RNA-dependent polymerase activity . This inhibition prevents the replication of the virus within the host cell .

Biochemical Pathways

The primary biochemical pathway affected by Etravirine-d8 is the replication cycle of HIV-1. By inhibiting the reverse transcriptase enzyme, Etravirine-d8 prevents the conversion of viral RNA into DNA, a crucial step in the viral replication process . This action disrupts the life cycle of the virus and prevents the infection of new cells.

Pharmacokinetics

Etravirine, the non-deuterated form of Etravirine-d8, is known to have a pharmacokinetic profile that supports twice-daily dosing . It exhibits the potential for bi-directional drug–drug interactions with other antiretrovirals and concomitant medications through its interactions with cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . .

Result of Action

The primary result of Etravirine-d8’s action is the inhibition of HIV-1 replication within the host cell . This leads to a decrease in viral load and an increase in CD4 cell counts, improving the immune response against the virus .

Action Environment

The action of Etravirine-d8, like other antiretroviral drugs, can be influenced by various environmental factors. These include the presence of other medications, patient adherence to the medication regimen, and the presence of drug-resistant strains of HIV-1 . Etravirine-d8 must always be used in combination with other antiretroviral drugs .

Safety and Hazards

Etravirine-d8 is toxic and contains a pharmaceutically active ingredient . It can cause mild to moderate rash within the first 6 weeks of therapy, nausea, diarrhea, and peripheral neuropathy . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

将来の方向性

Etravirine is currently reserved for use in third- or fourth-line antiretroviral treatment regimens . Despite similar pharmacokinetic and pharmacodynamic results compared with twice-daily dosing, larger studies are needed to fully support once-daily Etravirine dosing in treatment-naïve individuals . The future directions of Etravirine-d8 specifically are not detailed in the search results.

特性

IUPAC Name

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-2,6-dideuterio-3,5-bis(trideuteriomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i1D3,2D3,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGWGZALEOIKDF-SKJDFIQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C([2H])([2H])[2H])[2H])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727457
Record name 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis[(~2~H_3_)methyl](~2~H_2_)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etravirine-d8

CAS RN

1142096-06-7
Record name 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis[(~2~H_3_)methyl](~2~H_2_)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。